molecular formula C25H33ClN4O5 B8238779 MC-Val-Ala-PAB-Cl

MC-Val-Ala-PAB-Cl

Cat. No.: B8238779
M. Wt: 505.0 g/mol
InChI Key: CKXORYBAOYMDIP-SBUREZEXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

MC-Val-Ala-PAB-Cl, also known as 6-Maleimidohexanoyl-valyl-alanyl-(4-aminobenzyl chloride), is a cleavable linker used in the synthesis of antibody-drug conjugates (ADCs). This compound is designed to facilitate targeted drug delivery by linking a cytotoxic drug to an antibody, which can then selectively target and kill cancer cells. The Val-Ala dipeptide motif in this linker is specifically cleaved by the enzyme cathepsin B, which is present in the lysosomes of target cells .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of MC-Val-Ala-PAB-Cl involves several steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Common techniques include the use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

MC-Val-Ala-PAB-Cl is primarily used in the field of targeted drug delivery, particularly in the synthesis of antibody-drug conjugates (ADCs). These conjugates are used in cancer therapy to selectively target and kill cancer cells while minimizing damage to healthy cells. The cleavable linker technology allows for the controlled release of the cytotoxic drug within the target cell, enhancing the therapeutic efficacy and reducing side effects .

In addition to its use in cancer therapy, this compound is also used in various research applications, including:

Mechanism of Action

The mechanism of action of MC-Val-Ala-PAB-Cl involves the following steps:

Properties

IUPAC Name

N-[(2S)-1-[[(2S)-1-[4-(chloromethyl)anilino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-6-(2,5-dioxopyrrol-1-yl)hexanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H33ClN4O5/c1-16(2)23(29-20(31)7-5-4-6-14-30-21(32)12-13-22(30)33)25(35)27-17(3)24(34)28-19-10-8-18(15-26)9-11-19/h8-13,16-17,23H,4-7,14-15H2,1-3H3,(H,27,35)(H,28,34)(H,29,31)/t17-,23-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKXORYBAOYMDIP-SBUREZEXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(C)C(=O)NC1=CC=C(C=C1)CCl)NC(=O)CCCCCN2C(=O)C=CC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)NC1=CC=C(C=C1)CCl)NC(=O)[C@H](C(C)C)NC(=O)CCCCCN2C(=O)C=CC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H33ClN4O5
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

505.0 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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